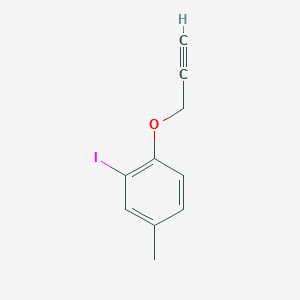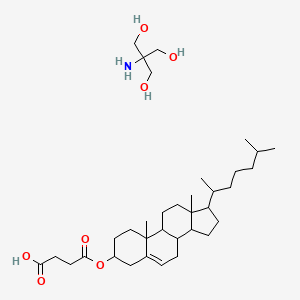
UDP-6-Azido-6-deoxy-D-galactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-6-Azido-6-deoxy-D-galactose is a modified sugar nucleotide where the primary hydroxyl group at the sixth position of D-galactose is replaced with an azide group. This compound is an analogue of UDP-Galactose and is used extensively in biochemical and molecular research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of UDP-6-Azido-6-deoxy-D-galactose involves multiple enzymatic steps. The process typically starts with the modification of enzymes such as galactokinase, UTP-glucose-1-phosphate uridylyltransferase, and α-1,4-galactosyltransferase to accommodate azido-functionalized substrates. These enzymes are then used to convert 6-azido-6-deoxy-D-galactose-1-phosphate into this compound .
Industrial Production Methods
Industrial production of this compound is achieved through coupled enzymatic reactions using modified enzymes. These reactions can yield high conversion rates, making the process efficient for large-scale production. The use of enzyme variants such as GalK-E37S, GalU-D133V, and LgtC-Q187S has been shown to significantly increase the yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
UDP-6-Azido-6-deoxy-D-galactose primarily undergoes substitution reactions due to the presence of the azide group. The azide group can participate in bio-orthogonal click chemistry reactions, making it a valuable tool for labeling and modifying biomolecules .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include copper catalysts for click chemistry reactions. The conditions typically involve mild temperatures and neutral pH to maintain the integrity of the sugar nucleotide .
Major Products Formed
The major products formed from reactions involving this compound are azido-functionalized biomolecules. These products are used in various applications, including bioimaging and the study of glycosphingolipids .
Wissenschaftliche Forschungsanwendungen
UDP-6-Azido-6-deoxy-D-galactose has a wide range of applications in scientific research:
Wirkmechanismus
UDP-6-Azido-6-deoxy-D-galactose acts as a galactosyl-donor in glycosylation reactions. The azide group allows for bio-orthogonal click chemistry, enabling the specific labeling and modification of biomolecules without interfering with natural biological processes. This makes it a powerful tool for studying glycosylation and its effects on cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
UDP-6-Azido-6-deoxy-D-glucose: Similar in structure but with a glucose moiety instead of galactose.
UDP-6-Azido-6-deoxy-N-acetyl-D-galactosamine: Contains an N-acetyl group in addition to the azide.
Uniqueness
UDP-6-Azido-6-deoxy-D-galactose is unique due to its specific use as a galactosyl-donor in glycosylation reactions. Its ability to participate in click chemistry makes it particularly valuable for bioimaging and the study of glycosphingolipids .
Eigenschaften
IUPAC Name |
[6-(azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O16P2/c16-19-17-3-5-8(22)10(24)12(26)14(34-5)35-38(30,31)36-37(28,29)32-4-6-9(23)11(25)13(33-6)20-2-1-7(21)18-15(20)27/h1-2,5-6,8-14,22-26H,3-4H2,(H,28,29)(H,30,31)(H,18,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSUUMDTTUVTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CN=[N+]=[N-])O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O16P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
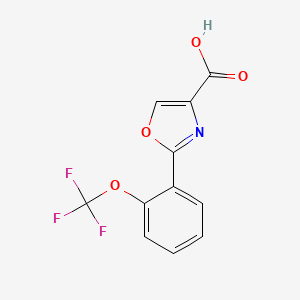
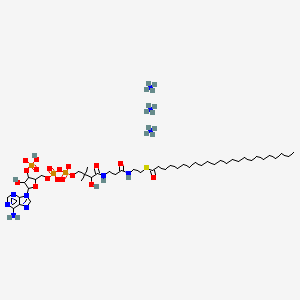
![4,7-Bis(5-bromothiophen-2-yl)-2lambda4delta2-benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazol](/img/structure/B12080728.png)

![7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12080741.png)

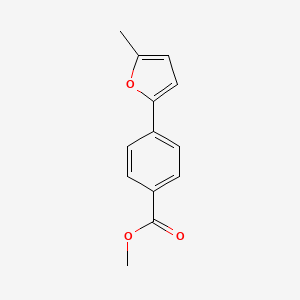

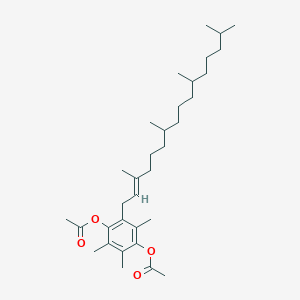
![3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12080764.png)

![{1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B12080770.png)
